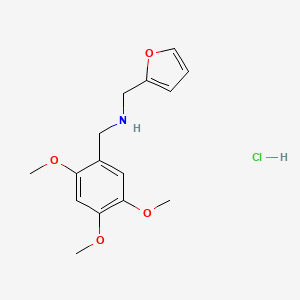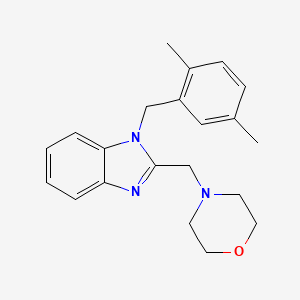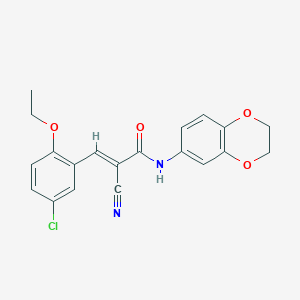
(2-furylmethyl)(2,4,5-trimethoxybenzyl)amine hydrochloride
Overview
Description
(2-furylmethyl)(2,4,5-trimethoxybenzyl)amine hydrochloride, also known as FMA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. FMA belongs to the class of phenethylamine derivatives and has been found to exhibit promising results in various studies.
Mechanism of Action
(2-furylmethyl)(2,4,5-trimethoxybenzyl)amine hydrochloride is believed to exert its therapeutic effects through the modulation of various signaling pathways in the body. It has been found to interact with the serotonin and dopamine receptors, as well as the COX-2 enzyme, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that (2-furylmethyl)(2,4,5-trimethoxybenzyl)amine hydrochloride can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in the body. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
(2-furylmethyl)(2,4,5-trimethoxybenzyl)amine hydrochloride has several advantages as a research tool, including its relatively low toxicity and ease of synthesis. However, it also has limitations, such as its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several potential future directions for research on (2-furylmethyl)(2,4,5-trimethoxybenzyl)amine hydrochloride, including:
1. Further studies on its anti-inflammatory and analgesic properties, particularly in the treatment of chronic pain conditions.
2. Investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
3. Exploration of its anti-cancer properties and potential use in combination with other chemotherapeutic agents.
4. Development of more efficient synthesis methods and modifications to improve its solubility and bioavailability.
In conclusion, (2-furylmethyl)(2,4,5-trimethoxybenzyl)amine hydrochloride is a promising compound that has shown potential in various areas of scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
(2-furylmethyl)(2,4,5-trimethoxybenzyl)amine hydrochloride has been studied extensively for its potential use in the treatment of various diseases and disorders. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties in in vitro and in vivo studies.
properties
IUPAC Name |
1-(furan-2-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4.ClH/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12;/h4-8,16H,9-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYQSVCQMBSRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CO2)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{5-[(2,6-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4718160.png)
![3-bromo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4718166.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B4718168.png)

![4-[3-methyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4718177.png)

![8,8-dimethyl-10-{[(2-methyl-1,3-benzothiazol-6-yl)amino]methylene}-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B4718199.png)
![N-methyl-3-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4718201.png)
![2-({3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4718209.png)
![methyl 3-(3-chlorobenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4718213.png)

![2-{3-[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N-(3-methoxypropyl)acetamide](/img/structure/B4718217.png)

![1,1'-[1,2-ethanediylbis(oxy-2,1-phenylene)]diethanone](/img/structure/B4718243.png)